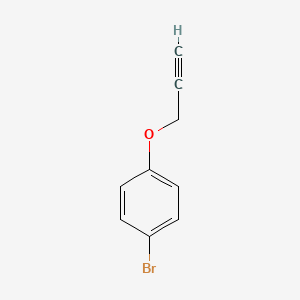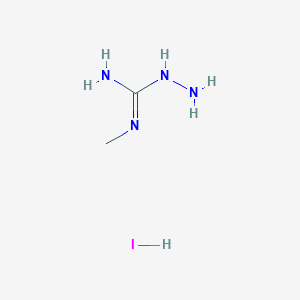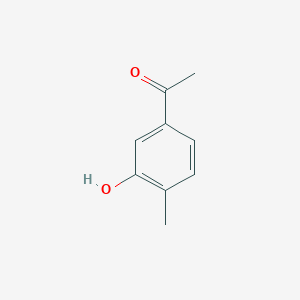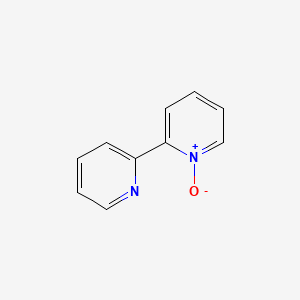
1,2,5-Trifluoro-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1,2,5-Trifluoro-3-(trifluoromethyl)benzene” is an organic compound with the formula C7H5F3. This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals . The molecular weight of this compound is 146.1098 .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular structure of “1,2,5-Trifluoro-3-(trifluoromethyl)benzene” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H .Chemical Reactions Analysis
Trifluorotoluene has a variety of niche uses. It is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations . A second and perhaps more valuable use of trifluorotoluene is as a synthetic intermediate .Physical And Chemical Properties Analysis
“1,2,5-Trifluoro-3-(trifluoromethyl)benzene” is a colorless liquid with an aromatic odor . It has a density of 1.19 g/mL at 20 °C, a melting point of -29.05 °C, and a boiling point of 103.46 °C . It is soluble in ether, benzene, ethanol, acetone, and miscible in n-heptane, CCl4 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
1,2,3-Trifluorobenzene serves as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules by introducing functional groups or modifying existing ones. Its trifluoromethyl group (–CF₃) can participate in diverse reactions, such as nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. The trifluoromethyl moiety imparts unique properties to the resulting compounds, making them valuable in drug discovery, materials science, and agrochemical development .
Fluorinated Pharmaceuticals and Agrochemicals
The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates. Medicinal chemists incorporate it into pharmaceuticals to improve bioavailability, enhance binding affinity, and fine-tune pharmacokinetic properties. Additionally, 1,2,3-trifluorobenzene derivatives find applications in designing herbicides, fungicides, and insecticides with improved efficacy and selectivity .
Materials Science and Liquid Crystals
Researchers explore 1,2,3-trifluorobenzene derivatives for their liquid crystalline behavior. These compounds exhibit mesomorphic phases, making them suitable for liquid crystal displays (LCDs), optical devices, and sensors. By tailoring the molecular structure, scientists can optimize the liquid crystal properties, including phase transition temperatures and birefringence .
Fluorine-Containing Polymers and Coatings
1,2,3-Trifluorobenzene contributes to the development of specialty polymers and coatings. Incorporating fluorinated monomers into polymer chains improves chemical resistance, thermal stability, and surface properties. These polymers find applications in protective coatings, membranes, and high-performance materials .
Electrochemistry and Energy Storage
The trifluoromethyl group’s electron-withdrawing nature affects the redox properties of 1,2,3-trifluorobenzene derivatives. Researchers investigate their electrochemical behavior for applications in batteries, supercapacitors, and fuel cells. By tuning the substituents, scientists aim to enhance charge storage capacity and stability .
Molecular Probes and Imaging Agents
Fluorinated aromatic compounds like 1,2,3-trifluorobenzene serve as molecular probes in biological studies. Researchers label specific biomolecules with fluorine-containing derivatives to track cellular processes, visualize protein interactions, and perform positron emission tomography (PET) imaging. The trifluoromethyl group’s low background signal and high sensitivity make it valuable in molecular imaging .
Wirkmechanismus
Target of Action
It has been suggested that similar trifluoromethylbenzene compounds may target the central nervous system, kidney, and liver .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
It has been suggested that similar trifluoromethylbenzene compounds may have toxic effects on the central nervous system, kidney, and liver .
Action Environment
It has been suggested that trifluoromethylbenzene may be toxic if released to the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,5-trifluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAHGRXUHXCMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278842 | |
| Record name | 1,2,5-trifluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trifluoro-3-(trifluoromethyl)benzene | |
CAS RN |
392-91-6 | |
| Record name | NSC10301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,5-trifluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
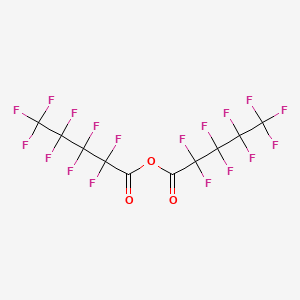
![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)

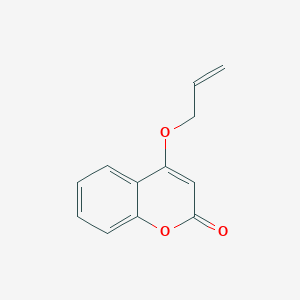
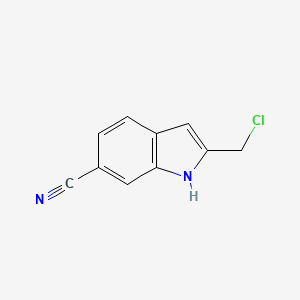

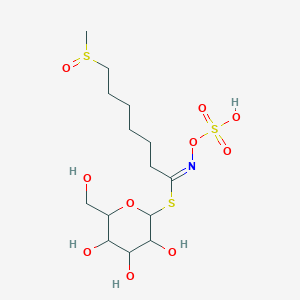
![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)
